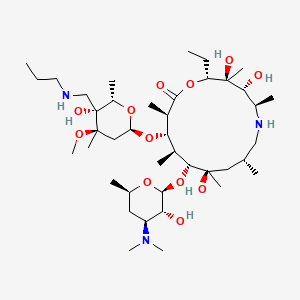
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position and a methanamine group at the 3-position, with the hydrochloride salt form enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methanamine Group: The methanamine group can be introduced through nucleophilic substitution reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted oxazole .
Scientific Research Applications
(4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride: has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Bromo-1,2-oxazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The methanamine group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1,2-thiazol-5-yl)methanamine hydrochloride: Similar structure but contains a sulfur atom instead of oxygen.
(2-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride: Contains a phenyl group instead of a bromine atom.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
Properties
Molecular Formula |
C4H6BrClN2O |
|---|---|
Molecular Weight |
213.46 g/mol |
IUPAC Name |
(4-bromo-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C4H5BrN2O.ClH/c5-3-2-8-7-4(3)1-6;/h2H,1,6H2;1H |
InChI Key |
RTWDPEJPLYWHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NO1)CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13425940.png)











![1-Isopropyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13425998.png)
